ethyl 3-{6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Description
Chemical Identity and Structure Ethyl 3-{6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate (CAS: 586992-06-5, molecular formula: C₂₃H₂₀Cl₂O₇) is a coumarin derivative featuring a chromen-2-one core substituted with chlorine, methyl, and a benzodioxolylmethoxy group. The 3-position is esterified with an ethyl propanoate chain.
Synthesis and Applications
Synthesis likely involves nucleophilic substitution or condensation reactions, as seen in related chromone derivatives (e.g., coupling substituted benzoyl chlorides with ethyl acetoacetate under basic conditions) . Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or microbial pathogens.
Properties
IUPAC Name |
ethyl 3-[6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2O7/c1-3-28-22(26)5-4-14-12(2)15-7-17(25)19(9-18(15)32-23(14)27)29-10-13-6-20-21(8-16(13)24)31-11-30-20/h6-9H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENOVFNRSSLORA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC4=C(C=C3Cl)OCO4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-{6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with notable biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C24H23ClO7
- Molecular Weight : 458.9 g/mol
This structure includes a benzodioxole moiety, which is known for its pharmacological significance, particularly in the development of drugs targeting various biological pathways.
Research indicates that compounds similar to this compound exhibit activity through several mechanisms:
- Inhibition of Kinases : Some derivatives have shown inhibitory effects on kinases such as MEK1/2, which play a critical role in the MAPK signaling pathway involved in cell proliferation and survival .
- Antioxidant Properties : The presence of the benzodioxole unit contributes to antioxidant activity, potentially protecting cells from oxidative stress .
- Antimicrobial Activity : Compounds with similar structures have demonstrated efficacy against various bacterial strains, indicating potential use in treating infections .
In Vitro Studies
A study assessing the effects of this compound on cancer cell lines revealed significant growth inhibition at micromolar concentrations. The compound was particularly effective against leukemia cell lines MV4-11 and MOLM13, with IC50 values around 0.3 to 1.2 µM .
In Vivo Studies
In animal models, administration of the compound resulted in dose-dependent inhibition of tumor growth in xenograft models derived from BRAF mutant lines. Effective doses ranged from 10 mg/kg to higher concentrations, demonstrating its potential as an anti-cancer agent .
Data Table of Biological Activities
Scientific Research Applications
Anticancer Properties
Research indicates that compounds related to ethyl 3-{6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate exhibit significant anticancer activities. For instance, derivatives of benzodioxole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Activity
Studies have demonstrated that similar compounds possess antimicrobial properties. They can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Neuroprotective Effects
Research highlights the neuroprotective effects of compounds containing the benzodioxole moiety. These compounds may help in protecting neuronal cells from oxidative stress and neuroinflammation, indicating their potential use in treating neurodegenerative diseases .
Case Study 1: Anticancer Activity
A study conducted on a series of benzodioxole derivatives revealed that ethyl 3-{6-chloro-7-(benzodioxol)} derivatives exhibited cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The study concluded that these compounds could serve as lead structures for further development in anticancer therapies.
Case Study 2: Antimicrobial Evaluation
In another investigation, ethyl derivatives were tested for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed promising inhibitory effects, suggesting that these compounds could be developed into novel antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous coumarin derivatives with variations in substituents, focusing on physicochemical properties, bioactivity, and structural effects.
Table 1: Key Properties of Ethyl 3-{6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate and Analogs
*Estimated based on structural analogs.
Structural and Functional Insights
Substituent Effects on Lipophilicity and Solubility The target compound (XLogP3 ~4.2) is less lipophilic than the (E)-3-phenylprop-2-enoxy analog (XLogP3 = 5.0) but more so than the propoxy derivative (XLogP3 = 3.8). The benzodioxole group balances moderate lipophilicity with polar oxygen atoms, enhancing solubility relative to purely aromatic substituents . The trifluoromethyl analog (573973-49-6) exhibits higher metabolic resistance due to the CF₃ group, a common strategy in drug design to prolong half-life .
Bioactivity and Binding Interactions
- Benzodioxole-containing compounds (e.g., 586992-06-5) are associated with enzyme inhibition (e.g., cytochrome P450 or kinases) due to their planar, electron-rich structure, which facilitates π-π stacking and hydrogen bonding .
- The 2-bromobenzyloxy derivative (708236-69-5) may exhibit stronger halogen bonding with biomolecular targets, though bromine’s larger atomic radius could introduce steric hindrance .
Synthetic Accessibility
- Propoxy and benzyloxy derivatives (e.g., 701285-97-4, 843615-72-5) are synthesized via straightforward alkylation or etherification, whereas the benzodioxole and CF₃ analogs require specialized reagents (e.g., chloro-benzodioxole intermediates or trifluoromethylation agents) .
Research Findings and Implications
- Antimicrobial Activity : Chromone derivatives with electron-withdrawing groups (e.g., CF₃, Cl) show enhanced antimicrobial activity compared to alkoxy-substituted analogs, likely due to improved target binding and membrane penetration .
- ADMET Profiles : The target compound’s topological polar surface area (TPSA ~61.8 Ų) suggests moderate solubility, while its molecular weight (479.3 g/mol) aligns with Lipinski’s rule of five, supporting oral bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
